molecular formula C21H27N5O4 B2523478 9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 887696-02-8

9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2523478
CAS No.: 887696-02-8
M. Wt: 413.478
InChI Key: RLAHDLMFTYRUEN-UHFFFAOYSA-N
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Description

9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of pyrimidopurines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a purine ring, with various substituents such as dimethoxyphenyl, dimethyl, and propyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Future Directions

The future directions in the field of pyrimidine research could involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Detailed SAR analysis and prospects together provide clues for the synthesis of these novel compounds .

Preparation Methods

The synthesis of 9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable pyrimidine derivative under basic conditions to form an intermediate chalcone. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the fused pyrimidopurine structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: The ester or amide groups, if present, can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and the nature of the substituents on the compound.

Comparison with Similar Compounds

Similar compounds to 9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include other pyrimidopurine derivatives with different substituents. These compounds may have similar core structures but differ in their chemical and physical properties due to variations in the substituents. Examples include:

  • 9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-ethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
  • 9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-butyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Properties

IUPAC Name

9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-6-9-24-19(27)17-18(23(3)21(24)28)22-20-25(11-13(2)12-26(17)20)15-10-14(29-4)7-8-16(15)30-5/h7-8,10,13H,6,9,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAHDLMFTYRUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C=CC(=C4)OC)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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